molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No.: B1630513
CAS No.: 98-46-4
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Description

3-Nitrobenzotrifluoride, also known as 3-Nitro-α,α,α-trifluorotoluene, is an organic compound with the molecular formula C7H4F3NO2. It is a pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzotrifluoride can be synthesized through the nitration of benzotrifluoride. The nitration process involves the reaction of benzotrifluoride with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction typically proceeds as follows:

C6H5CF3+HNO3O2NC6H4CF3+H2OC_6H_5CF_3 + HNO_3 \rightarrow O_2NC_6H_4CF_3 + H_2O C6​H5​CF3​+HNO3​→O2​NC6​H4​CF3​+H2​O

The reaction conditions include maintaining the temperature between 0°C and 50°C to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrobenzotrifluoride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein interactions due to its ability to introduce fluorine atoms into biological molecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Nitrobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of the nitro and trifluoromethyl groups. The nitro group is an electron-withdrawing group that can activate the aromatic ring towards nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Nitrobenzotrifluoride is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct chemical properties. The nitro group enhances its reactivity in nucleophilic substitution reactions, while the trifluoromethyl group increases its lipophilicity and stability .

Properties

IUPAC Name

1-nitro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
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InChI Key

WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
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Molecular Formula

C7H4F3NO2
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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DSSTOX Substance ID

DTXSID9025794
Record name 1-Nitro-3-(trifluoromethyl)benzene
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Molecular Weight

191.11 g/mol
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Physical Description

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB]
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C
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Flash Point

214 °F (NTP, 1992), 103 °C OC.
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Solubility

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER
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Density

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C
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Vapor Density

6.59 (AIR= 1)
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Vapor Pressure

0.25 [mmHg]
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Color/Form

PALE STRAW, THIN OILY LIQ

CAS No.

98-46-4
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE
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Melting Point

27.7 °F (NTP, 1992), FP: -5.0 °C
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Synthesis routes and methods I

Procedure details

The nitration step (a) may be effected by using various nitrating agents such as concentrated nitric-sulfuric acid, potassium nitrate--sulfuric acid and nitric acid-acetic acid. The preferred nitrating agent is connected nitric-sulfuric acid. The reaction is carried out by slowly adding fuming nitric acid to a mixture of benzotrifluoride in concentrated sulfuric acid while maintaining the temperature of the reaction between 0° to 40° C., preferably 20°-30° C. When the addition is complete, the reaction is allowed to continue for 1 to 2 hours, preferably 1 hour at room temperature. 3-Nitrobenzotrifluoride is isolated from the reaction mixture by conventional techniques.
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 m) and concentrated sulphuric acid (200 ml) was added fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes, maintaining the temperature of the stirred reaction mixture at between 20° and 30° by means of external cooling. After completion of the addition, stirring was continued at room temperature for a further hour and then the reaction mixture was poured onto a mixture of ice (1 kg) and water (100 ml). The resultant mixture was extracted with dichloromethane (2×250 ml) and the combined extracts washed with water (2×100 ml). The organic solution was then dried (over MgSO4) and evaporated under reduced pressure at 30° to give 3-nitrobenzotrifluoride (102 g, 94.0% w/w by GLC assay, 91% yield), as a pale-yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzotrifluoride
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3-Nitrobenzotrifluoride
Reactant of Route 3
3-Nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Nitrobenzotrifluoride
Reactant of Route 5
3-Nitrobenzotrifluoride
Reactant of Route 6
3-Nitrobenzotrifluoride

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